molecular formula C12H26O2 B1608606 1,10-Dodecanediol CAS No. 39516-27-3

1,10-Dodecanediol

Cat. No.: B1608606
CAS No.: 39516-27-3
M. Wt: 202.33 g/mol
InChI Key: BWELVAFPJUDDFX-LBPRGKRZSA-N
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Description

Significance of Long-Chain α,ω-Diols in Advanced Chemical Research

Long-chain α,ω-diols, which are aliphatic hydrocarbons with hydroxyl groups at both ends of the chain, are crucial building blocks in advanced chemical research and industry. Their bifunctional nature allows them to act as monomers in the synthesis of a wide array of polymers, most notably polyesters and polyurethanes. mdpi.comsemanticscholar.org These diols, including 1,10-dodecanediol and the closely related 1,12-dodecanediol (B52552), are valued for the specific properties they impart to the resulting polymers, such as increased flexibility, chemical resistance, and reduced water absorption compared to polymers made from shorter-chain diols like 1,6-hexanediol. asm.org

The significance of these compounds has grown with the increasing demand for high-performance and sustainable materials. github.com Polymers derived from long-chain diols find applications as advanced coatings, industrial lubricants, surfactants, plasticizers, adhesives, and in biomedical syntheses. asm.orggithub.comenergy.gov The drive towards a circular economy and green chemistry has further amplified their importance, as many long-chain α,ω-diols can be synthesized from renewable feedstocks like plant oils and fatty acids, offering a bio-based alternative to traditional petrochemicals. acs.orgrsc.org This potential for creating fully bio-based and biodegradable polyesters positions them as key components in the development of environmentally friendly plastics. mdpi.com

Evolution of Research Themes Pertaining to this compound

Research pertaining to this compound and similar long-chain diols has evolved significantly, shifting from conventional chemical synthesis to innovative biocatalytic and green chemistry approaches.

Initially, the production of these diols and their subsequent polymerization relied heavily on traditional chemical methods. Polycondensation, often requiring high temperatures, high vacuum, and metal-based catalysts, was the standard route for producing polyesters from diols and dicarboxylic acids. mdpi.comrsc.org While effective, these methods are often energy-intensive and can involve toxic catalysts. mdpi.com

A major shift in research has been the exploration of enzymatic catalysis for polymerization. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used to catalyze the polycondensation of diols like 1,10-decanediol (B1670011) with various dicarboxylic acids or their esters. mdpi.comnih.gov These enzymatic methods operate under milder conditions and offer high selectivity, representing a greener alternative to thermal polycondensation. mdpi.commdpi.com

More recently, the focus has expanded to the entire production chain, emphasizing the synthesis of the diol monomer itself from renewable resources. This has led to the development of whole-cell biotransformation processes. asm.orgdntb.gov.uaresearchgate.net Researchers have engineered microorganisms, such as Escherichia coli, to express specific enzymes like cytochrome P450 monooxygenases, which can hydroxylate alkanes or fatty acids at terminal positions to produce α,ω-diols. mdpi.comsemanticscholar.orgasm.org This evolution reflects a broader trend in chemical manufacturing towards integrated biorefineries, where sustainable feedstocks are converted into high-value chemicals through biotechnological pathways. mdpi.com

The table below summarizes key research findings in the synthesis of polymers using long-chain diols, illustrating the evolution of synthetic methods.

DiolCo-monomer(s)Synthesis MethodKey FindingsReference(s)
1,10-DecanediolDimethyl terephthalate (B1205515) (DMT), 2,6-Naphthalene dicarboxylic acid (NDCA)Melt PolycondensationSynthesized semi-crystalline, bio-based polyesters (PDT and PDN). researchgate.net
1,10-DecanediolDimethyl 2,5-furandicarboxylate (DMFD), Dimethyl terephthalate (DMT)Melt PolycondensationProduced fully bio-based copolyesters; properties verified by NMR and DSC. researchgate.net
1,10-DecanediolVarious aliphatic diacidsOxidative EsterificationDemonstrated a low-temperature (30°C), aqueous route to polyester (B1180765) polyols. rsc.org
1,10-DecanediolDimethyl 5-hydroxyisophthalate, Poly(ethylene glycol 600)Enzymatic Polycondensation (Lipase)Synthesized multi-component polyesters under solvent-less conditions. nih.gov
1,12-DodecanediolAliphatic diacidsMelt PolycondensationProduced high molecular weight polyesters with properties similar to polyethylene. researchgate.net
1,12-DodecanediolDodecanoic acid (as precursor)Whole-cell BiotransformationAchieved a production of 1.4 g/L of 1,12-dodecanediol from the fatty acid. semanticscholar.org

Contemporary Research Gaps and Emerging Directions for this compound Studies

Despite significant progress, several research gaps and emerging opportunities exist in the field of this compound and related diols. A primary challenge is the economic viability of bio-based production routes compared to established petrochemical processes. Current research focuses on overcoming bottlenecks in microbial synthesis, such as low product yields and productivities. mdpi.comresearchgate.net Future work will likely involve further metabolic engineering of microbial strains and optimization of fermentation conditions to enhance the efficiency of converting renewable feedstocks into α,ω-diols. semanticscholar.orgasm.org

Emerging research directions are expanding the application scope of these diols beyond traditional polymers. One novel area is their use in creating deep eutectic systems for phase change materials (PCMs). acs.org Recent studies have explored eutectic mixtures of 1,10-decanediol with ionic liquids to develop materials for thermal energy storage, which exhibit high melting enthalpies and improved stability. acs.org

Another significant trend is the development of tandem catalytic processes that combine multiple reaction steps into a single, more efficient process. For instance, researchers are designing systems that perform olefin metathesis of fatty acid esters followed by in-situ hydrogenation to yield long-chain α,ω-diols, which streamlines the conversion of bio-oils into valuable monomers. rsc.orgresearchgate.net

Furthermore, there is growing interest in using these diols in non-isocyanate polyurethane (NIPU) chemistry. researchgate.net By reacting diols with compounds like cyclic carbonates, it's possible to create urethane (B1682113) diols that can be used in coatings and resins without involving toxic isocyanate precursors, aligning with goals for safer and more sustainable chemical products. researchgate.netrsc.orgrsc.org

The table below outlines some of these emerging research areas.

Research AreaDescriptionKey ObjectivesReference(s)
Biocatalytic Process Optimization Enhancing the efficiency of microbial and enzymatic synthesis of α,ω-diols.Increase product titers, yield, and productivity to achieve economic feasibility. Overcome enzyme inhibition and low substrate solubility. mdpi.comsemanticscholar.orgasm.org
Phase Change Materials (PCMs) Development of eutectic systems using α,ω-diols and ionic liquids.Create novel materials for thermal energy storage with high latent heat, tailored melting points, and enhanced thermal conductivity. acs.org
Tandem Catalysis Combining multiple catalytic steps (e.g., metathesis and hydrogenation) in a one-pot reaction.Improve process efficiency, reduce waste, and streamline the conversion of renewable feedstocks like fatty acids into α,ω-diols. rsc.orgresearchgate.net
Non-Isocyanate Polyurethanes (NIPUs) Using α,ω-diols as building blocks for polyurethane-like materials without using isocyanates.Develop safer and more sustainable alternatives to conventional polyurethanes for applications in coatings, adhesives, and resins. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane-1,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-2-12(14)10-8-6-4-3-5-7-9-11-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELVAFPJUDDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885774
Record name 1,10-Dodecanediol
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39516-27-3
Record name 1,10-Dodecanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Dodecanediol
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Record name 1,10-Dodecanediol
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Advanced Synthetic Methodologies for 1,10 Dodecanediol

Chemical Synthesis Routes and Catalytic Innovations

Modern synthetic strategies for 1,10-dodecanediol are increasingly focused on efficiency, selectivity, and sustainability. These include the catalytic reduction of dicarboxylic acid derivatives and innovative multi-step processes that utilize renewable feedstocks.

Reduction-Based Approaches for Dicarboxylic Acid Derivatives

The reduction of dodecanedioic acid and its esters is a primary route to this compound. This transformation can be achieved through several methods, including catalytic hydrogenation, electrochemical processes, and the use of metal hydride reagents.

Catalytic hydrogenation represents a scalable and industrially significant method for producing this compound from its corresponding diesters, such as dimethyl dodecanedioate (B1236620) (DMDD) or diethyl dodecanedioate. google.comgoogle.com This process involves the reduction of the two ester groups to primary alcohols using molecular hydrogen in the presence of a catalyst.

Historically, these hydrogenations required harsh conditions, often exceeding 200°C and 10.0 MPa (approximately 100 bar) of hydrogen pressure, particularly with heterogeneous catalysts. researchgate.netd-nb.info However, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions. For instance, ruthenium-based pincer complexes have shown high efficacy. A supported nonsymmetrical Ru-PNP catalyst demonstrated the ability to convert diethyl dodecanedioate to 1,12-dodecanediol (B52552) with 74% selectivity at 100°C. d-nb.info While many industrial applications still rely on heterogeneous catalysts like copper-chrome mixed oxides for their robustness, research into homogeneous catalysts continues to push the boundaries of efficiency and selectivity under less demanding conditions. researchgate.netscribd.com

Table 1: Comparison of Catalytic Systems for Ester Hydrogenation

Catalyst TypeTypical ConditionsAdvantagesDisadvantages
Heterogeneous (e.g., Copper-Chromite) 250–350°C, 100–200 barRobust, Recyclable, Industrially established d-nb.infoHarsh conditions, Potential for side-reactions d-nb.info
Homogeneous (e.g., Ru-Pincer Complexes) 25-100°C, 5.0 MPa (50 bar)High activity & selectivity, Mild conditions researchgate.netd-nb.infoCatalyst recovery can be challenging researchgate.net

Electrochemical reduction offers a sustainable alternative to traditional chemical methods by using electrical energy to drive the reduction of ester functionalities. This approach can proceed under ambient conditions and can reduce the reliance on chemical reducing agents or high-pressure hydrogen gas. researchgate.net

The mechanism for the electrochemical reduction of esters can be complex, often involving the generation of radical anions as key intermediates. gre.ac.ukbeilstein-journals.org For dicarboxylic acids, studies have shown that the process can be highly dependent on the chain length of the acid. For example, the electrochemical reduction of short-chain dicarboxylic acids like oxalic acid on lead electrodes shows catalytic activity, while longer-chain acids like glutaric acid are less reactive under similar conditions. nanoge.org This suggests that the reduction of long-chain diesters like diethyl dodecanedioate may require specific electrode materials and reaction conditions. While the reduction of various carbonyl compounds, including esters, into alcohols has been demonstrated, specific, high-yield electrochemical methods for this compound from its diesters are not yet widely reported in the literature, indicating an area ripe for further research. ieabioenergy.com

The use of powerful metal hydride reagents, particularly lithium aluminum hydride (LiAlH₄), is a well-established and highly effective laboratory method for the reduction of esters to primary alcohols. masterorganicchemistry.com Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ readily reduces both ester groups of diethyl dodecanedioate to yield this compound. masterorganicchemistry.com

The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). rsc.org The general procedure involves the slow addition of the diester to a solution of LiAlH₄, followed by a workup step to quench excess hydride and hydrolyze the resulting aluminum alkoxide complex to liberate the diol. rsc.org This method is known for its high yields; for example, the reduction of diethyl phthalate (B1215562) to its corresponding diol proceeds with a 93% yield. masterorganicchemistry.com While highly efficient, the stoichiometric use of LiAlH₄ generates significant amounts of inorganic waste, making it less suitable for large-scale industrial production compared to catalytic hydrogenation. researchgate.netd-nb.info

Table 2: Reactivity of Common Hydride Reagents with Esters

ReagentFormulaReactivity with EstersTypical Solvents
Lithium Aluminum Hydride LiAlH₄High (reduces to primary alcohols) masterorganicchemistry.comEthers (e.g., THF, Diethyl ether) rsc.org
Sodium Borohydride NaBH₄Very Low / Unreactive masterorganicchemistry.comAlcohols, Water
Electrochemical Reduction of Diesters

Multi-Step Conversions from Renewable Feedstocks

The drive towards a bio-based economy has spurred the development of synthetic pathways to platform chemicals from renewable resources like lignocellulosic biomass. Furfural (B47365) and its derivative, 5-hydroxymethylfurfural (B1680220) (HMF), are key C5 and C6 platform molecules that can be upgraded to longer-chain chemicals like diols. dntb.gov.uafrontiersin.org

Tandem, or cascade, reactions offer an elegant and efficient strategy for converting biomass-derived furans into valuable long-chain compounds. These processes combine multiple reaction steps in a single pot, reducing waste and improving process economy. core.ac.ukconicet.gov.arcjcatal.com

A notable example is the synthesis of C12 diol precursors from 5-hydroxymethylfurfural (HMF). researchgate.net Through a benzoin-type self-condensation reaction catalyzed by N-heterocyclic carbenes (NHCs), two molecules of HMF (C6) can be coupled to form 5,5′-bis(hydroxymethyl)furoin (DHMF), a C12 triol, in high yields. rsc.orgresearchgate.net This C12 intermediate can then be further transformed. For instance, subsequent hydrodeoxygenation can lead to C12 alkanes for biofuels, while selective oxidation can yield other functionalized C12 molecules like 5,5′-bis(hydroxymethyl)furil (BHMF), another C12 diol. rsc.org While the complete hydrodeoxygenation of these furanic C12 intermediates to fully saturated this compound is a complex challenge, these initial C-C bond-forming steps are critical advancements in producing C12 backbones from renewable C6 feedstocks.

Development of Novel Catalyst Systems and Reaction Conditions

The evolution of catalyst technology is central to advancing the synthesis of this compound. Researchers are focused on creating systems that offer higher activity, selectivity, and stability under milder reaction conditions.

Titanate catalysts, such as tetrabutyl titanate, are effective homogeneous catalysts for esterification reactions, which are a key part of sequences to produce diols from dicarboxylic acids. researchgate.net These catalysts avoid issues of equipment corrosion and environmental pollution associated with strong acid catalysts. researchgate.net In a typical sequence, a dicarboxylic acid like dodecanedioic acid would first be esterified with an alcohol. The titanate catalyst facilitates this by activating the carbonyl group of the acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Table 1: Effect of Tetrabutyl Titanate Catalyst Concentration on Esterification

Catalyst Concentration (mol%) Esterification Yield (%)
0.5 57.9
(Not specified, higher) 71.8

Data derived from a study on the esterification of hydrogenated rosin (B192284) and dodecanol, illustrating the effectiveness of titanate catalysts. researchgate.net

Molybdenum complexes are highly effective catalysts for the selective epoxidation of olefins using alkyl hydroperoxides as oxidants. researchgate.netmdpi.com In the synthesis of this compound from 9-decenoates, a molybdenum catalyst is used with an organic peroxide to convert the alkene functionality into an epoxide with high yield and selectivity. google.com The active species in these reactions are typically high-valent Mo(VI) peroxo complexes, which are formed in situ. researchgate.netscispace.com Soluble molybdenum compounds like Mo(CO)₆ and MoO₂(acac)₂ are often used as catalyst precursors. mdpi.com The mechanism involves the formation of a Mo(VI)-diol complex from the reaction of the initial catalyst with the epoxide product in the presence of the hydroperoxide. researchgate.net This catalytic system is crucial for creating the epoxy-ester intermediate that is subsequently reduced to this compound. google.com

Table 2: Research Findings on Molybdenum-Catalyzed Epoxidation

Catalyst System Substrate Key Finding Reference
Molybdenum catalyst and organic peroxide 9-decenoates Yield of 9,10-epoxidation methyl caprates exceeds 95%. google.com
Mo(CO)₆ / t-BuOOH Olefinic alcohols Efficient epoxidation catalyst system. mdpi.com
MoO₂(acac)₂ Alkenes Direct catalysis of epoxidation with high selectivity. mdpi.com

This table summarizes key findings related to the application of molybdenum catalysts in epoxidation reactions relevant to diol synthesis.

Tandem catalysis involving a Lewis acid and a hydrogenation catalyst presents a powerful method for the hydrodeoxygenation of esters to alkanes. A particularly effective system combines Scandium(III) triflate (Sc(OTf)₃) with palladium on carbon (Pd/C). osti.gov Scandium(III) triflate is a highly active, water-tolerant Lewis acid catalyst. acs.org In this tandem system, the Lewis acid activates the ester group (for instance, in a diester precursor like diethyl dodecanedioate), facilitating the cleavage of the C-O bond. The resulting intermediate is then hydrogenated by the Pd/C catalyst in the presence of H₂. osti.gov This approach allows for the direct conversion of ester functionalities to the corresponding hydrocarbon segments under relatively mild conditions, providing a potential route to this compound from its corresponding diester.

Molybdenum Catalysts and Organic Peroxides in Epoxidation

Biotechnological Production of α,ω-Diols

Biocatalysis and metabolic engineering offer an increasingly viable and sustainable alternative to traditional chemical synthesis for producing α,ω-diols. These methods leverage the highly specific and efficient enzymatic machinery of microorganisms.

Metabolic engineering of microbial hosts like Escherichia coli has been successfully employed for the production of long-chain α,ω-diols such as 1,12-dodecanediol, demonstrating a powerful strategy applicable to this compound. researchgate.netasm.orgasm.org The core of this strategy involves introducing and optimizing a metabolic pathway for the terminal hydroxylation of fatty acids or alkanes.

Through these engineering efforts, including the removal of disruptive genetic elements like transposons from the enzyme's operon, researchers have created recombinant E. coli strains capable of producing significant titers of α,ω-diols. researchgate.netasm.org For example, an engineered strain produced 3.76 g/L of 1,12-dodecanediol from a dodecane (B42187) and 1-dodecanol (B7769020) mixture, highlighting the potential of whole-cell biotransformation for industrial-scale production. researchgate.netasm.org

Table 3: Achievements in Biotechnological Diol Production using Engineered E. coli

Product Key Engineered Feature Substrate Titer Achieved Reference
1,12-Dodecanediol Expression of CYP153AM.aq monooxygenase and AlkL transporter Dodecane/1-dodecanol mixture 3.76 g/L researchgate.netasm.org
1-Dodecanol Expression of CYP153AM.aq monooxygenase and AlkL transporter Dodecane 1.5 g/L researchgate.netasm.org

This table illustrates the production capabilities of engineered E. coli for long-chain alcohols and diols.

Enzymatic Systems for Regioselective Hydroxylation and Reduction

The biological synthesis of this compound is typically achieved through a multi-step enzymatic cascade. This process begins with the highly selective oxidation of a C12 substrate, such as dodecane or its derivatives, followed by reduction steps to yield the terminal diol.

Cytochrome P450 (CYP) monooxygenases are a class of heme-thiolate enzymes renowned for their ability to catalyze the insertion of an oxygen atom into non-activated C-H bonds with high regio- and stereoselectivity. researchgate.netfrontiersin.org The CYP153 family, in particular, has been identified as highly effective for the terminal (ω-) hydroxylation of medium to long-chain n-alkanes. asm.orgasm.orgacs.org These bacterial, class I P450 systems operate as three-component enzymes requiring a ferredoxin (Fdx) and a ferredoxin reductase (FdR) to transfer electrons from NAD(P)H to the monooxygenase's active site. asm.orgacs.orgmdpi.com

CYP153A enzymes, such as CYP153A33 from Marinobacter aquaeolei, exhibit superior regioselectivity (>95%) for the ω-position and demonstrate lower overoxidation activity compared to other monooxygenases like CYP52 or AlkB. asm.orgasm.orgacs.org This makes them ideal candidates for the first step in this compound synthesis: the conversion of dodecane to 1-dodecanol. The enzyme can further catalyze the ω-hydroxylation of the intermediate, 1-dodecanol, to produce the final product, this compound. frontiersin.orgresearchgate.net Research using recombinant Escherichia coli as a whole-cell biocatalyst has demonstrated the production of 3.76 g/L of 1,12-dodecanediol in 68 hours by supplying a mixture of dodecane and 1-dodecanol. asm.orgasm.orgresearchgate.net

Table 1: Performance of CYP153A in Dodecanediol (B3190140) Production
Enzyme SystemHost OrganismSubstrate(s)ProductTiter AchievedReference
CYP153A from Marinobacter aquaeolei (CYP153AM.aq)Recombinant E. coliDodecane & 1-Dodecanol1,12-Dodecanediol3.76 g/L asm.orgasm.orgresearchgate.net
Engineered CYP153A33 P136ARecombinant E. coli1-Dodecanol (10 mM)α,ω-Dodecanediol7.12 mM (1.44 g/L) frontiersin.orgresearchgate.net
CYP153A from Acinetobacter sp. OC4Recombinant E. coli1-Dodecanol1,12-Dodecanediol79 mg/L mdpi.com

An alternative and highly efficient pathway to this compound involves the reduction of dicarboxylic acids or ω-hydroxy fatty acids. mdpi.comresearchgate.netfrontiersin.org This route utilizes a chemoenzymatic cascade that combines the ω-hydroxylation activity of CYP153A with the reductive power of Carboxylic Acid Reductases (CARs) and aldehyde reductases (ALRs). mdpi.comresearchgate.net

CARs are large, multi-domain enzymes that catalyze the ATP- and NADPH-dependent reduction of a wide range of carboxylic acids to their corresponding aldehydes. researchgate.netsci-hub.se In the context of diol synthesis, a pathway can be designed starting from dodecanoic acid. First, a CYP153A monooxygenase hydroxylates dodecanoic acid to form ω-hydroxy dodecanoic acid. researchgate.net Subsequently, a CAR reduces the carboxylic acid group of this intermediate to an aldehyde. This newly formed aldehyde is then immediately reduced to a primary alcohol by endogenous aldehyde reductases present in the host organism, such as E. coli, thus completing the synthesis of this compound. mdpi.comresearchgate.net This strategy successfully uncouples the synthesis from the potential overoxidation of alcohol intermediates. A whole-cell biocatalyst system expressing a CAR from Mycobacterium marinum (MmCAR) produced 5 g/L of 1,12-dodecanediol from commercial ω-hydroxy dodecanoic acid in 24 hours. mdpi.comresearchgate.net In a consecutive reaction starting from dodecanoic acid, the same system yielded 1.4 g/L of 1,12-dodecanediol. mdpi.comresearchgate.net

A significant challenge in using monooxygenases for alcohol production is the propensity for overoxidation, where the target alcohol is further oxidized to an aldehyde and then a carboxylic acid, reducing the final yield. frontiersin.orgresearchgate.net For this compound synthesis, this can lead to byproducts like ω-hydroxydodecanoic acid and dodecanedioic acid. researchgate.netfrontiersin.org

To address this, protein engineering has been employed to modify enzyme activity and selectivity. Site-directed mutagenesis of CYP153A33 from Marinobacter aquaeolei was performed to enhance its hydroxylation-to-overoxidation ratio. frontiersin.orgresearchgate.net By targeting a proline residue at position 136, presumed to be in a flexible region near the catalytic site, researchers created the P136A variant. This engineered enzyme exhibited a remarkable increase in the desired activity. frontiersin.orgresearchgate.net The CYP153A33 P136A variant achieved a 71.2% conversion of 1-dodecanol to α,ω-dodecanediol (7.12 mM product from 10 mM substrate), with a hydroxylation-to-overoxidation activity ratio of 32.4, a significant improvement over the wild-type enzyme. frontiersin.orgresearchgate.netfrontiersin.org

Table 2: Comparison of Wild-Type and Engineered CYP153A33
Enzyme VariantSubstrateConversion to α,ω-DodecanediolHydroxylation/Overoxidation RatioKey ByproductsReference
Wild-Type CYP153A331-Dodecanol (10 mM)< 10%Not ReportedDodecanoic acid, ω-Hydroxydodecanoic acid frontiersin.org
CYP153A33 P136A1-Dodecanol (10 mM)71.2%32.4Significantly reduced frontiersin.orgresearchgate.netfrontiersin.org
Carboxylic Acid Reductases and Aldehyde Reductases in Diol Formation

Optimization of Bioreaction Parameters and Substrate Utilization

Beyond the enzymes themselves, the efficiency of a whole-cell biocatalytic process depends heavily on optimizing the cellular environment and reaction conditions. Key factors include ensuring the substrate can enter the cell and that essential cofactors are continuously available.

The expression of AlkL in recombinant E. coli strains used for biotransformation has been shown to dramatically enhance the production of hydroxylated products. asm.orgasm.org Its co-expression was a critical factor in achieving a titer of 3.76 g/L of 1,12-dodecanediol. asm.orgresearchgate.net Similarly, for the uptake of hydroxylated intermediates like 1-dodecanol, other transporters can be effective. Co-expression of FadL, a long-chain fatty acid transporter, with CYP153A33 facilitated the uptake of 1-dodecanol and led to a five-fold increase in 1,12-dodecanediol production compared to a system without the transporter. colab.ws

Enzymes like CYP450 monooxygenases and carboxylic acid reductases are dependent on the nicotinamide (B372718) cofactor NADPH as an electron donor. mdpi.commdpi.comresearchgate.net This cofactor is expensive, making its stoichiometric addition economically unfeasible for large-scale production. Therefore, an efficient in situ cofactor regeneration system is essential. nih.gov

A widely used and effective method for NADPH regeneration is the "substrate-coupled" approach, which uses a second enzyme and a cheap sacrificial substrate. nih.gov For CAR-mediated synthesis of this compound, whole-cell systems have been engineered to co-express a glucose dehydrogenase (GDH), for example from Bacillus subtilis. mdpi.comresearchgate.net This GDH oxidizes glucose, a low-cost sugar, to gluconolactone (B72293) while simultaneously reducing NADP+ to NADPH. researchgate.netnih.govuniovi.es This provides the continuous supply of reducing equivalents needed by the CAR to drive the reaction towards diol formation, as demonstrated by the system that produced 5 g/L of 1,12-dodecanediol. mdpi.comresearchgate.net

Fed-Batch Culturing and Continuous Biotransformation Processes

Fed-batch culturing is a sophisticated bioprocess strategy that enhances the productivity of microbial fermentations by incrementally feeding a growth-limiting substrate to the culture. microbenotes.com This method allows for high cell densities, prolongs the production phase, and mitigates issues like catabolite repression and substrate toxicity that can occur in simple batch processes. microbenotes.com In the context of producing long-chain diols, fed-batch and continuous processes are critical for achieving high titers and yields.

Recombinant Escherichia coli strains are frequently employed as whole-cell biocatalysts for these transformations. One notable study utilized an engineered E. coli strain in a 5-liter bioreactor to produce 1,12-dodecanediol. asm.org By implementing a fed-batch strategy with a dodecane and 1-dodecanol substrate mixture, a titer of 3.76 g/L of 1,12-dodecanediol was achieved in approximately 71.5 hours, with a production rate of 55 mg·L⁻¹·h⁻¹. asm.orgasm.org The process involved an initial induction, followed by continuous feeding of glycerol (B35011) and yeast extract to maintain cell viability and catalytic activity. A second induction was performed after 40 hours to boost production further. asm.orgasm.org

Another approach focused on the biosynthesis of various α,ω-diols from renewable free fatty acids using a multi-enzyme cascade in E. coli. For the production of 1,12-dodecanediol from ω-hydroxy dodecanoic acid, a fed-batch process incorporating a cofactor regeneration system (co-expressing glucose dehydrogenase) yielded 5.0 g/L (24.7 mM) in 24 hours. mdpi.com This demonstrates a significant improvement in productivity. The same system showed high conversion rates for other diols, including a 75% conversion for 1,10-decanediol (B1670011). mdpi.com These whole-cell biotransformation processes highlight the potential for scalable and efficient production of valuable diols. mdpi.com

Table 1: Fed-Batch Biotransformation for Long-Chain Diol Production

Product Biocatalyst Substrate(s) Process Titer (g/L) Time (h) Ref.
1,12-Dodecanediol Recombinant E. coli Dodecane, 1-Dodecanol Fed-Batch 3.76 71.5 asm.org, asm.org
1,12-Dodecanediol Recombinant E. coli ω-Hydroxy dodecanoic acid Fed-Batch 5.0 24 mdpi.com
1,10-Decanediol Recombinant E. coli ω-Hydroxy decanoic acid Fed-Batch Not specified (75% conversion) 24 mdpi.com

Exploration of Fungal Cytochrome P450 Monooxygenases (CYP505 Family) for in-Chain Hydroxylation

The Cytochrome P450 (CYP) superfamily of enzymes are powerful biocatalysts known for their ability to selectively hydroxylate non-activated C-H bonds under mild conditions. researchgate.net Within this superfamily, the fungal CYP505 family has been identified as particularly interesting for its role in fatty acid and alkane metabolism. nih.gov These enzymes are typically "self-sufficient," meaning they contain both the monooxygenase (heme) domain and the necessary reductase domain in a single polypeptide chain, simplifying their use in biocatalytic systems. nih.govacs.org

While many CYPs perform terminal (ω) or sub-terminal (ω-1, ω-2) hydroxylation, certain members of the CYP505 family exhibit rare and valuable regioselectivity for in-chain carbon atoms. A prime example is CYP505E3 from the fungus Aspergillus terreus. nih.gov This enzyme catalyzes the regioselective hydroxylation of C10–C16 n-alkanes, fatty acids, and fatty alcohols at the ω-7 position. researchgate.netnih.gov This specific activity enables the one-step synthesis of unique alcohols and diols. For instance, when 1-dodecanol is used as a substrate, CYP505E3 produces 1,5-dodecanediol with 55% regioselectivity. nih.gov Similarly, its action on dodecane yields 5-dodecanol. nih.gov This ω-7 hydroxylation capability has been observed in other closely related enzymes within the CYP505E subfamily, all sharing over 70% amino acid identity. nih.gov

Other members of the CYP505 family show different hydroxylation patterns. CYP505D6 from the white-rot fungus Phanerochaete chrysosporium demonstrates broader regioselectivity, hydroxylating 1-dodecanol at multiple positions from ω-1 to ω-7, thereby producing a mixture of dodecanediol isomers. nih.gov In contrast, enzymes like CYP505C3 and CYP505P1 favor subterminal (ω-1 to ω-3) hydroxylation. acs.org This diversity within the CYP505 family provides a versatile toolkit for producing a range of hydroxylated compounds that are challenging to synthesize through conventional chemistry.

Table 2: Regioselectivity of Fungal CYP505 Enzymes on C12 Substrates

Enzyme Source Organism Substrate Major Product(s) Regioselectivity Ref.
CYP505E3 Aspergillus terreus 1-Dodecanol 1,5-Dodecanediol ω-7 (55%) nih.gov
CYP505E3 Aspergillus terreus Dodecane 5-Dodecanol ω-7 (>70%) researchgate.net, nih.gov
CYP505D6 Phanerochaete chrysosporium 1-Dodecanol Mixture of dodecanediols ω-1 to ω-7 nih.gov
CYP505C3 / P1 Aspergillus / Trichoderma 1-Dodecanol Mixture of dodecanediols Subterminal (ω-1 to ω-3) acs.org

Chemical Reactivity and Derivatization Research of 1,10 Dodecanediol

Exploration of Functional Group Transformations

The two hydroxyl groups of 1,10-dodecanediol are primary sites for chemical reactions, enabling transformations into a variety of other functional groups. These reactions include oxidation to carboxylic acids and aldehydes, as well as substitution reactions to introduce halogens.

The oxidation of this compound can yield valuable products, most notably dodecanedioic acid, a dicarboxylic acid used in the production of polymers, adhesives, and lubricants. Research has explored both chemical and biocatalytic methods to achieve this transformation.

Biocatalytic routes have gained significant attention for their high specificity and environmentally friendly conditions. For instance, engineered Escherichia coli cells expressing specific enzymes have been utilized to produce α,ω-diols. mdpi.com One challenge in the biosynthesis of α,ω-dodecanediol is the overoxidation of the desired product to dodecanoic acid and subsequently to dodecanedioic acid. nih.gov Cytochrome P450 monooxygenases (CYPs), particularly from the CYP153A family, are key enzymes in this process, capable of ω-specific hydroxylation of alkanes and alcohols. nih.gov Studies have focused on engineering these enzymes, such as CYP153A33 from Marinobacter aquaeolei, to improve the conversion rate to α,ω-dodecanediol while minimizing the production of over-oxidized byproducts. nih.gov In some biotransformation systems, the conversion of dodecane (B42187) can yield both 1-dodecanol (B7769020) and 1,12-dodecanediol (B52552). asm.org

Chemical oxidation methods often employ strong oxidizing agents or metal catalysts. Tungsten-catalyzed oxidation reactions using hydrogen peroxide (H₂O₂) as a green oxidant proceed through the formation of an epoxide, which is then hydrolyzed to a diol and subsequently oxidized to a carboxylic acid. mdpi.com

Below is a table summarizing various research findings on the oxidation of this compound and related substrates.

Catalyst/SystemSubstrateProduct(s)Key Findings
Engineered E. coli w/ CYP153A331-Dodecanolα,ω-Dodecanediol, Dodecanoic acidEnzyme engineering aimed to increase the ratio of desired hydroxylation over byproduct-forming overoxidation. nih.gov
Whole-cell E. coli w/ AlkB monooxygenaseDodecane1-Dodecanol, 1,12-DodecanediolCo-expression of an alkane membrane facilitator (AlkL) significantly improved product yields, reaching 3.76 g/L of 1,12-dodecanediol. asm.orgasm.org
Candida tropicalisParaffin (B1166041) wax / DodecaneDodecanedioic acid (DDDA)This yeast is known for its ability to oxidize long-chain alkanes to α,ω-dicarboxylic acids. vulcanchem.com
Tungsten-based catalysts w/ H₂O₂Aliphatic olefinsDiols, Carboxylic acidsOxidation proceeds via epoxidation and subsequent hydrolysis and oxidation, a pathway applicable to long-chain molecules. mdpi.com

Halogenation involves the replacement of the hydroxyl groups of this compound with halogen atoms like chlorine or bromine. This transformation converts the diol into a dihalide, a versatile intermediate for further synthesis, such as the introduction of nitrogen- or sulfur-containing functional groups.

The direct halogenation of alcohols can be challenging and often requires specific reagents to avoid side reactions. Modern synthetic methods often employ milder and more selective reagents than elemental halogens. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are common reagents for the halogenation of various organic compounds, including alcohols and their derivatives. isca.mersc.org For example, N-chloroamide and N-bromoamide reagents have been successfully used for the chlorination and bromination of polyolefins, demonstrating a tunable and convenient alternative to using highly toxic chlorine gas. rsc.org

Enzymatic halogenation represents a green alternative for producing organohalogens. nih.gov Halogenase enzymes can catalyze the regioselective chlorination or bromination of substrates under mild conditions. nih.gov While much of the research focuses on complex natural products, the principles could be applied to simpler molecules like long-chain diols. The majority of known organohalogen natural products are brominated or chlorinated. nih.gov

Reagent/MethodReaction TypeSubstrate TypeKey Characteristics
N-Chlorosuccinimide (NCS)ChlorinationAromatic CompoundsProvides an efficient, organic solvent-free method for chlorination under mild conditions. isca.me
N-Chloroamide / N-BromoamideHalogenationPolyolefins (PE, PP)Offers a tunable and safer alternative to using Cl₂ gas for producing chlorinated polymers. rsc.org
Flavin-dependent halogenases (FDHs)Enzymatic HalogenationTryptophanCatalyzes regioselective chlorination, demonstrating the potential of biocatalysis for targeted halogenation. nih.gov

Oxidation Pathways to Dodecanedioic Acid and Other Products

Synthesis of Advanced Derivatives for Specific Applications

The derivatization of this compound is crucial for synthesizing advanced materials such as polyesters, polyurethanes, and specialty biolubricants. Research in this area focuses on creating functionalized molecules with specific thermal, mechanical, and chemical properties.

Esterification is one of the most important reactions of this compound. By reacting with dicarboxylic acids or their derivatives, it can form long-chain polyesters. These bio-based polymers are of great interest as sustainable alternatives to petroleum-based plastics. researchgate.net For example, 1,10-decanediol (B1670011) has been used in enzymatic polymerization with monomers like dimethyl 2,5-furandicarboxylate to produce furan-based polyesters. mdpi.com

Enzymatic synthesis using lipases, such as Novozyme 435, is a common method for producing both simple diesters and complex polyesters under mild conditions. mdpi.comnih.gov A novel branched diester, decane-1,10-diyl bis(2-methylpentanoate), was synthesized from 1,10-decanediol and 2-methylpentanoic acid using Lipozyme® 435, creating a new molecule with potential as a biolubricant. nih.gov Another study describes the preparation of poly(alkylene H-phosphonate)s through the polycondensation of diphenyl H-phosphonate with diols like 1,10-decanediol. acs.org

The table below highlights examples of diester and polyester (B1180765) synthesis using this compound (or the structurally similar 1,12-dodecanediol).

Co-monomerCatalystProductKey Application/Property
Dimethyl terephthalate (B1205515) (DMT)N/A (Melt Polycondensation)Poly(decamethylene terephthalate) (PDT)Bio-based semi-crystalline polymer. researchgate.net
2-Methylpentanoic acidLipozyme® 435Decane-1,10-diyl bis(2-methylpentanoate)Novel biolubricant with a high viscosity index. nih.gov
Dimethyl 2,5-furandicarboxylate (DMFDC)Novozyme 435Furan-based polyesterBio-based polymer; enzyme showed preference for diols with longer methylene (B1212753) chains. mdpi.com
Trans,β-dimethyl hydromuconate (TBHM)Candida antarctica Lipase (B570770) B (CALB)Muconic acid-based polyesterSemi-crystalline polymer with thermal stability up to 400 °C. mdpi.com
Diphenyl H-phosphonateN/A (Polycondensation)Poly(alkylene H-phosphonate)Precursor to poly(alkylene phosphate)s, which mimic nucleic acid backbones. acs.org

A significant challenge in the chemistry of symmetrical diols like this compound is achieving selective functionalization of only one of the two hydroxyl groups. Such mono-functionalized derivatives are valuable as asymmetrical building blocks for more complex syntheses. Modern organocatalysis offers powerful strategies to address this challenge. rsc.org

Organocatalytic approaches can achieve high regioselectivity by utilizing non-covalent interactions between the catalyst and the diol substrate. rsc.org For example, a catalyst might form a hydrogen bond with one hydroxyl group, sterically shielding it or orienting the second hydroxyl group for a specific reaction, such as acylation. rsc.org These methods allow for precise control under mild conditions, avoiding the need for complex protection-deprotection steps. rsc.org

Boronic acids are also used for the selective derivatization of diols. N-butylboronic acid, for example, reacts with 1,2- or 1,3-diols to form nonpolar boronate derivatives, effectively protecting these groups while another part of the molecule is modified. gcms.cz While this compound is not a 1,2- or 1,3-diol, boronate affinity techniques are a key strategy for selectively trapping and derivatizing molecules with vicinal diol functionalities. mdpi.com

Deoxydehydration (DODH) is a chemical transformation that converts a vicinal diol (a diol with hydroxyl groups on adjacent carbon atoms) into an alkene. rsc.org This reaction is of great interest for converting biomass-derived polyols (like sugars) into valuable platform chemicals and fuels that are typically sourced from fossil resources. nih.gov

The DODH reaction is generally catalyzed by high-oxidation-state metal-oxo compounds, with rhenium, molybdenum, and vanadium being the most common metals used. royalsocietypublishing.org The process requires a stoichiometric amount of a reductant to remove an oxygen atom, while a molecule of water is also formed. rsc.org Common reductants include phosphines (like triphenylphosphine) or secondary alcohols. rsc.orgroyalsocietypublishing.org

The mechanism has been studied using computational methods like density functional theory (DFT). For molybdenum-catalyzed DODH, studies suggest that the preferred pathway involves the reduction of the molybdenum catalyst by the phosphine (B1218219) reductant before the diol coordinates to the metal center. rsc.org This is followed by the extrusion of the alkene product and regeneration of the catalyst. rsc.org

Catalyst TypeReductantKey Features of the Reaction
Rhenium-oxo complexes (e.g., Re(C₅Me₅)O₃)Triphenylphosphine (PPh₃)One of the first catalytic systems developed for DODH, converting vicinal diols to alkenes. rsc.org
Molybdenum-oxo complexes (e.g., [Mo(O)₂(Qᴿ)₂])PhosphaneDFT studies show the reaction mechanism favors catalyst reduction prior to diol condensation. rsc.org
Pyridinium (B92312) perrhenate (B82622) saltsPhosphineEffective at lower temperatures than many other systems; the proton-shuttling ability of the pyridinium cation is key to the mechanism. researchgate.net
Vanadium compoundsVariousUsed in both homogeneous and heterogeneous DODH catalysis. royalsocietypublishing.org

Applications of 1,10 Dodecanediol in Material Science Research

Polymer Chemistry and Monomer Research

As a monomer, 1,10-dodecanediol is instrumental in the development of high-performance polymers. Its incorporation into polymer backbones influences key material properties such as flexibility, thermal stability, and resistance to moisture.

Development of Novel Polyesters and Copolyesters from this compound (and related diols)

This compound is a key monomer in the synthesis of novel polyesters and copolyesters, contributing to the development of materials with a wide array of properties. researchgate.netmdpi.com

Melt polycondensation is a common and effective method for synthesizing high molecular weight polyesters from this compound and various diacids. researchgate.netresearchgate.net This solvent-free technique involves heating the monomers to a molten state to facilitate the polymerization reaction.

Researchers have successfully synthesized bio-based polyesters by reacting 1,10-decanediol (B1670011) (DD) with aromatic diacids like dimethyl terephthalate (B1205515) (DMT) and 2,6-naphthalene dicarboxylic acid (NDCA). researchgate.net The resulting polymers, poly(decamethylene terephthalate) (PDT) and poly(decamethylene 2,6-naphthalate) (PDN), were found to be semi-crystalline. researchgate.net PDN exhibited a higher glass transition temperature and melting temperature compared to PDT. researchgate.net

In another study, aliphatic polyesters were synthesized from 1,12-dodecanediol (B52552) and aliphatic diacids with an even number of carbon atoms using melt polycondensation. All the resulting polyesters had high weight average molecular weights, exceeding 60,000 g/mol . researchgate.net For instance, poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) demonstrated tensile strengths of 20.8 MPa and 25.3 MPa, respectively, with elongations at break of 255% and 254%, respectively. researchgate.netresearchgate.net

The properties of copolyesters can be tuned by varying the diacid component. For example, in a series of aliphatic-aromatic copolyesters synthesized from a lignin-derivable diester, 1,4-cyclohexanedimethanol, and various aliphatic diacids, increasing the length of the aliphatic diacid from 1,4-butanedioic acid to 1,12-dodecanedioic acid resulted in a decrease in glass transition temperature (from 90 to 51 °C), melting point (from 175 to 147 °C), and tensile modulus (from 1800 to 980 MPa), while the elongation at break increased (from 270 to 320%). researchgate.net

Table 1: Thermal and Mechanical Properties of Polyesters from Melt Polycondensation

PolymerDiolDiacidGlass Transition Temperature (°C)Melting Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(decamethylene terephthalate) (PDT)1,10-DecanediolDimethyl terephthalate-129.5--
Poly(decamethylene 2,6-naphthalate) (PDN)1,10-Decanediol2,6-Naphthalene dicarboxylic acid-167.136.8224
Poly(1,12-dodecylene octanedioate)1,12-DodecanediolOctanedioic acid--20.8255
Poly(1,12-dodecylene sebacate)1,12-DodecanediolSebacic acid--25.3254

Enzymatic synthesis offers a greener alternative to traditional polymerization methods, often proceeding under milder reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the synthesis of copolyesters involving this compound. mdpi.comnih.govrsc.org

For instance, furan-based copolyesters have been synthesized via enzymatic polymerization of dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and linear aliphatic diols like 1,10-decanediol. rsc.org These reactions have been successfully carried out in bio-based solvents like p-cymene (B1678584) and D-limonene, demonstrating the potential for fully sustainable polymer production. rsc.org The resulting copolyesters exhibit varying thermal properties depending on the diol used. For example, copolymers synthesized with this compound showed high molecular weights as the product remained soluble in the reaction medium, allowing for efficient polymerization. rsc.org

In another approach, multi-component polyesters were synthesized under solvent-less conditions using Candida antarctica lipase B. The study investigated the effect of adding a third component, a series of α,ω-alkanediols including 1,10-decanediol, to the copolymerization of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol 600). nih.gov

The drive towards sustainability has spurred research into bio-based polymers, and long-chain diols like this compound, which can be derived from renewable resources such as castor oil, are at the forefront of this movement. mdpi.comrsc.org These diols are used to create polyesters and copolyesters that are not only sourced from renewable feedstocks but are also often biodegradable. mdpi.com

Bio-based polyesters have been synthesized from 1,10-decanediol and aromatic diacids, resulting in materials with competitive properties compared to conventional plastics. researchgate.net For example, poly(decamethylene terephthalate) (PDT) and poly(decamethylene 2,6-naphthalate) (PDN) show higher melting temperatures and faster crystallization rates than poly(butylene succinate) (PBS), a commercially available bio-based plastic. researchgate.net

Furthermore, fully biomass-derived polyesters with exceptional toughness have been reported. One such example is a polyester (B1180765) synthesized from divanillic acid derivatives and 1,12-dodecanediol, which exhibited a tensile strength of 33.8 MPa and an elongation at break of 448%. acs.org

Enzymatic Synthesis of Copolyesters

Incorporation into Polyurethanes and Epoxy Resins

The versatility of this compound extends beyond polyesters to the synthesis of polyurethanes and the modification of epoxy resins.

In polyurethane synthesis, this compound can be used as a chain extender or as a component in the synthesis of polyester polyols. github.comgoogle.com Its incorporation enhances the flexibility and improves the mechanical properties and thermal stability of the final polyurethane material. github.comrsc.org For example, new bio-based aromatic diisocyanates have been reacted with 1,10-decanediol and 1,12-dodecanediol to synthesize poly(ether urethane)s with number-average molecular weights in the range of 32,100 to 58,500 g/mol . acs.orggoogle.com

While direct incorporation of this compound into epoxy resins is less common, its derivatives can be used as reactive diluents or flexibilizers. github.comwikipedia.org For example, the diglycidyl ether of an aliphatic diol can be reacted with a diglycidyl ether of a dihydric phenol (B47542) and a dihydric phenol to produce advanced epoxy resins. google.com These modified epoxy resins can exhibit improved durability and chemical resistance. github.com

Structure-Property Relationship Studies in Long-Chain Polymers (e.g., flexibility, moisture resistance, mechanical properties, thermal stability)

The length and flexibility of the this compound chain have a profound impact on the properties of the resulting polymers. Understanding these structure-property relationships is crucial for designing materials with specific performance characteristics. researchgate.netamazon.com

Flexibility and Moisture Resistance: The long, flexible aliphatic chain of this compound imparts significant flexibility to the polymer backbone. researchgate.netresearchgate.net This is particularly evident in polyesters, where the presence of long-chain diols leads to lower glass transition temperatures and increased elongation at break. researchgate.net In polyurethanes, the use of this compound can enhance flexibility and moisture resistance, making them suitable for applications like coatings and adhesives. github.com

Mechanical Properties: The mechanical properties of polymers containing this compound are a direct consequence of their molecular architecture. In polyesters, increasing the length of the diol can lead to a decrease in tensile modulus and yield strength, while increasing the elongation at break. researchgate.net For instance, polyesters based on 1,12-dodecanediol and certain aliphatic diacids exhibit tensile properties similar to polyethylene. researchgate.net

Thermal Stability: The thermal stability of polymers is also influenced by the incorporation of this compound. In some copolyesters, increasing the length of the aliphatic diacid spacer has been shown to decrease the thermal stability. researchgate.net However, polyurethanes synthesized with 1,10-decanediol have been reported to exhibit good thermal stability, with 10% weight loss occurring in the temperature range of 304-308 °C. acs.org

Table 2: Impact of this compound on Polymer Properties

Polymer TypePropertyEffect of Incorporating this compound
PolyestersFlexibilityIncreases flexibility, lowers glass transition temperature
Mechanical PropertiesDecreases tensile modulus and yield strength, increases elongation at break
Thermal StabilityCan decrease thermal stability depending on the comonomer
PolyurethanesFlexibilityEnhances flexibility
Moisture ResistanceImproves moisture resistance
Thermal StabilityCan improve thermal stability

Functional Material Development

The long-chain aliphatic diol, this compound, has garnered attention in material science for its utility in creating advanced functional materials. Its linear structure, terminating in hydroxyl groups at the 1 and 10 positions, allows it to serve as a versatile building block in various applications, from thermal energy storage to specialized polymers.

Eutectic Phase Change Materials (PCMs) Research for Thermal Energy Storage

This compound is a key component in the research and development of eutectic phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition, making them ideal for managing thermal energy. Eutectic mixtures, which are combinations of two or more components that melt and solidify at a single, sharp temperature, are particularly advantageous.

Saturated diols like 1,10-decanediol are promising for thermal energy storage systems due to their high latent heat, minimal phase separation, negligible volume change, and good thermal stability. Research has explored its use in binary and ternary eutectic systems to achieve specific melting points and enhanced thermal properties.

One notable example is a binary eutectic mixture of 1,10-decanediol (DDL) and paraffin (B1166041) wax (PW). A specific composition with a 60 wt% mass fraction of DDL was identified as the eutectic point, exhibiting synchronized melting and crystallization. This optimized eutectic PCM demonstrated a melting temperature of 63.8 °C and a latent heat of fusion of 229.1 kJ·kg⁻¹. To address the inherently low thermal conductivity of organic PCMs, this eutectic mixture was combined with expanded graphite (B72142) (EG). The resulting shape-stabilized composite PCM (CPCM) showed a phase change temperature of 63.2 °C, a high latent heat of 203.9 kJ·kg⁻¹, and a significantly improved thermal conductivity of 6.89 W·m⁻¹·K⁻¹, which is 13.78 times higher than the pure DDL-PW eutectic.

Another researched system is the binary eutectic of stearic acid (SA) and 1,10-decanediol (DDL). researchgate.net Through analysis of its phase diagram, the eutectic point was determined to be at a concentration of 86 wt% stearic acid. researchgate.net This specific mixture exhibits a melting point of 56.5 °C with a high enthalpy of fusion of 247.6 J/g. researchgate.net

Furthermore, 1,10-decanediol has been used to form eutectic mixtures with novel dicationic isoquinolinium ionic liquids. acs.org In a system with [(i-Quin)₂C₆][2Br], the eutectic point with 1,10-decanediol was found at a mole fraction (x_eut) of 0.022. acs.org These ionic liquid-based eutectics can offer high melting enthalpies, stability under thermal cycling, and lower flammability compared to pure diols. acs.org

Table 1: Thermal Properties of this compound Based Eutectic PCMs

Eutectic SystemEutectic CompositionMelting Point (°C)Latent Heat of Fusion (kJ/kg)
1,10-Decanediol (DDL) & Paraffin Wax (PW)60 wt% DDL63.8229.1
Stearic Acid (SA) & 1,10-Decanediol (DDL)86 wt% SA56.5247.6
[(i-Quin)₂C₆][2Br] & 1,10-Decanediolx_eut = 0.022Not Specified190.1 - 204.5 (range for 8 systems)

Supramolecular Assembly and Nanostructure Formation (e.g., Self-Assembled Monolayers on HOPG for related diols)

The self-assembly of molecules into ordered nanostructures is a cornerstone of nanotechnology, enabling the bottom-up fabrication of functional surfaces. Long-chain alkanes and their derivatives, including diols, are known to form self-assembled monolayers (SAMs) on atomically flat surfaces like highly oriented pyrolytic graphite (HOPG). scirp.org The interaction between the alkyl chains and the graphite substrate, often involving van der Waals forces, drives the formation of highly ordered two-dimensional structures. researchgate.net

While direct studies on the self-assembly of this compound on HOPG are not extensively detailed in the provided context, research on the closely related 1,12-dodecanediol provides significant insight. scirp.org Scanning tunneling microscopy (STM) studies have demonstrated that for 1,12-dodecanediol, the carbon chain lies parallel to the HOPG surface. scirp.org This parallel orientation is a common feature for long-chain alkanes on HOPG, where the interatomic distances in the molecule match well with the substrate, a phenomenon known as heteroepitaxial growth. scirp.orgbeilstein-journals.org

The terminal hydroxyl groups of the diols can influence the packing and stability of the monolayer through hydrogen bonding. The self-assembly process is a delicate balance of molecule-substrate and molecule-molecule interactions. For bifunctional molecules like long-chain diols, the interplay between the van der Waals interactions of the alkyl chains and the hydrogen bonding of the terminal hydroxyl groups dictates the final supramolecular architecture on the surface. researchgate.net This ability to form ordered layers makes these diols interesting for applications in modifying surface properties, such as creating templates for further nanostructure growth or altering surface polarity.

Use in Coatings and Adhesives

This compound serves as a valuable monomer and chain extender in the synthesis of polymers for high-performance coatings and adhesives. Its two hydroxyl groups readily react with isocyanates to form polyurethane linkages, making it a key component in the production of polyurethane-based materials. google.comgoogle.com

In polyurethane formulations, diols like this compound act as part of the polyol component. They can be reacted with polyisocyanates, such as 4,4'-methylene-bis-(cyclohexyl isocyanate), and branched polyols to create cross-linked polymer networks. google.com The long, flexible 12-carbon chain of this compound (or the 10-carbon chain in the case of the related 1,10-decanediol) can impart properties such as flexibility and impact resistance to the final coating or adhesive. quimidroga.com For instance, patents describe the use of this compound in preparing polyurethanes where it is one of the diol options reacted with a polyisocyanate and a branched polyol. google.comgoogle.com

Its role is not limited to being a primary polyol. In some adhesive formulations, it can function as a chain extender. Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to increase the molecular weight and build the hard-segment domains in segmented polyurethanes. mdpi.com This modification enhances mechanical properties like cohesive strength, durability, and adhesion. quimidroga.commdpi.com For example, 1,10-decanediol is listed as a potential diol component for synthesizing polyester polyols, which are then used to create polyurethane dispersion adhesives. google.com

Additionally, 1,10-decanediol has been used as a control material in research developing novel coating systems. In a study on non-isocyanate urethane (B1682113) diols for melamine-formaldehyde (MF) coatings, 1,10-decanediol was used as a linear diol control to compare the performance against newly synthesized urethane diols. mdpi.com

Advanced Analytical and Characterization Methodologies in 1,10 Dodecanediol Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

In the realm of chemical research, the precise identification and purity verification of compounds are paramount. For 1,10-dodecanediol, a combination of spectroscopic and chromatographic methods provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Diffusion NMR) for Chemical Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its derivatives. numberanalytics.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure. numberanalytics.com

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The protons of the hydroxyl groups (-OH) typically appear as a triplet. The methylene (B1212753) groups adjacent to the hydroxyl groups (HO-CH₂ -) produce a triplet, while the internal methylene groups (-CH₂ -) show a multiplet. chemicalbook.comresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, distinct peaks are observed for the carbon atoms bonded to the hydroxyl groups and for the different methylene carbons in the aliphatic chain. westmont.edu In the synthesis of polyesters derived from this compound, ¹H NMR and ¹³C NMR are used to verify the chemical structure of the resulting polymers. researchgate.netresearchgate.net

Diffusion NMR techniques, though less commonly cited for this specific compound in introductory literature, can provide insights into the self-diffusion of molecules, which is useful in studying the interactions and dynamics of this compound in solution or within polymer matrices.

¹H and ¹³C NMR Chemical Shifts for this compound and a Representative Derivative.
CompoundNucleusAssignmentChemical Shift (ppm)Solvent
This compound¹H NMR-CH₂- (internal)1.31CDCl₃
-CH₂-OH3.63
¹³C NMR-CH₂- (internal)25.8, 29.5, 29.6, 29.7, 32.9
-CH₂-OH63.2
1-Bromo-12-hydroxydodecane¹H NMR-CH₂-Br3.39 (t)CDCl₃
¹³C NMR-CH₂-Br34.2

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. tutorchase.comhscprep.com.au When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes. msu.edu For this compound, the IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. udel.edu Strong absorptions between 2850-3000 cm⁻¹ correspond to C-H stretching in the alkane chain. libretexts.orglibretexts.org The presence of these characteristic peaks confirms the identity of this compound. In the synthesis of polyesters from this compound, the disappearance of the broad O-H band and the appearance of a strong C=O stretching band around 1700-1750 cm⁻¹ in the product's IR spectrum confirms the ester formation. researchgate.netmasterorganicchemistry.com

Characteristic IR Absorption Frequencies for this compound.
Functional GroupBond VibrationWavenumber (cm⁻¹)Intensity/Description
AlcoholO-H stretch3200-3600Strong, Broad
AlkaneC-H stretch2850-3000Strong

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. wikipedia.orgoecd.org In GPC, a polymer solution is passed through a column packed with porous gel beads. srigc.com Larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores and elute later. shimadzu.cz This technique is essential for characterizing polyesters and other polymers derived from this compound. researchgate.netresearchgate.net GPC analysis provides crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. measurlabs.comresearchgate.net This information is vital for understanding the physical and mechanical properties of the synthesized polymers. For instance, studies on polyesters based on 2,5-furandicarboxylic acid and various diols, including 1,12-dodecanediol (B52552), have utilized GPC to determine Mn values ranging from 9,360 to 35,800 g/mol . nih.gov Similarly, polyesters synthesized from 1,10-decanediol (B1670011) have shown number-average molecular weights between 12,300 and 47,500 g/mol as determined by GPC. acs.org

Molecular Weight Data for Polymers Derived from Long-Chain Diols.
Polymer SystemNumber-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (Đ)
FDCA-based polyesters (including 1,12-dodecanediol)9,360 - 35,800Not SpecifiedNot Specified
Pyrazine-based polyesters (including 1,10-decanediol)12,300 - 47,500Not SpecifiedNot Specified
Poly(1,12-dodecylene adipate)Not Specified66,360Not Specified

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. sigmaaldrich.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. copernicus.org GC is widely employed to assess the purity of this compound and to determine the yield of reactions in which it is a product. mdpi.com For example, the purity of commercial α,ω-alkanediols, including this compound, is often specified as greater than 98.0% or 99.0% as determined by GC. In research, GC is used to monitor the progress of reactions, such as the synthesis of α,ω-diamines from dicarboxylic acids, where dodecane (B42187) may be used as an internal standard for quantitative analysis. rsc.org It can also be used to determine the ratio of products in a reaction mixture, as demonstrated in the synthesis of a potential antituberculosis drug from 1,12-dodecanediol. westmont.edu

Thermal and Mechanical Characterization of Derived Materials

Understanding the thermal and mechanical behavior of materials derived from this compound is critical for their application. Techniques like Differential Scanning Calorimetry provide insights into the thermal transitions that dictate the material's performance.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature, Melting Point, and Crystallinity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. core.ac.uk It is used to determine key thermal properties such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). ctherm.com For polymers derived from this compound, DSC is crucial for understanding their thermal behavior. researchgate.netresearchgate.net For example, in the study of bio-based polyesters derived from 1,10-decanediol, DSC was used to determine that poly(decamethylene terephthalate) (PDT) and poly(decamethylene 2,6-naphthalate) (PDN) are semi-crystalline polymers with equilibrium melting points of 129.5°C and 167.1°C, respectively. researchgate.netresearchgate.net DSC analysis of FDCA-based polyesters showed that the glass transition temperature decreases with increasing diol chain length, and that polyesters containing 1,12-dodecanediol exhibit a crystallinity of 30%. nih.gov

Thermal Properties of Polymers Derived from Long-Chain Diols Determined by DSC.
PolymerGlass Transition Temperature (Tg) (°C)Melting Point (Tm) (°C)Crystallinity (%)
Poly(decamethylene terephthalate) (PDT)Not Specified129.5Semi-crystalline
Poly(decamethylene 2,6-naphthalate) (PDN)Not Specified167.1Semi-crystalline
FDCA-polyester with 1,12-dodecanediolNot SpecifiedNot Specified30

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

In the context of polymers derived from this compound, TGA is instrumental in determining their upper service temperature and degradation pathways. For instance, studies on bio-based polyesters synthesized from 1,10-decanediol utilize TGA to evaluate their thermal properties. researchgate.net The analysis typically involves heating the sample at a constant rate, such as 10 °C/min, under an inert nitrogen atmosphere to prevent oxidation. globalscientificjournal.comacs.org The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters derived from this curve include the onset temperature of decomposition, which indicates the initiation of thermal degradation, and the temperature at which maximum weight loss occurs. netzsch.com

Below is a representative data table summarizing typical TGA findings for a hypothetical polyester (B1180765) based on this compound.

ParameterValue
Onset Decomposition Temperature (Tonset)~350 °C
Temperature at 5% Weight Loss (T5%)~370 °C
Temperature at Maximum Decomposition Rate~400 °C
Residual Mass at 600 °C< 5%

This interactive table is based on typical values observed in polyester thermal analysis and is for illustrative purposes.

Dynamic Mechanical Analysis (DMA) and Rotational Rheometry for Mechanical and Rheological Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as polymers. anton-paar.com It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). anton-paar.com The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response or energy dissipation. netzsch.com

In the study of polymers incorporating this compound, DMA provides insights into their mechanical performance over a range of temperatures and frequencies. researchgate.net A key application of DMA is the determination of the glass transition temperature (Tg), which is observed as a peak in the tan δ curve and a significant drop in the storage modulus. This transition marks the point where the material changes from a rigid, glassy state to a more flexible, rubbery state.

Rotational rheometry complements DMA by providing detailed information about the flow behavior of materials in their molten state. wisc.edu This is particularly important for processing polymers derived from this compound. By measuring viscosity as a function of shear rate and temperature, rheological studies help in optimizing conditions for processes like extrusion and injection molding.

Research on polyesters synthesized from 1,12-dodecanediol and various aliphatic diacids has employed both DMA and rotational rheometry to characterize the final materials. researchgate.net These analyses have shown that polyesters like poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) exhibit tensile properties comparable to polyethylene. researchgate.net

A summary of typical mechanical and rheological properties for a this compound-based polyester is presented in the table below.

PropertyTypical Value Range
Storage Modulus (E') at 25 °C1 - 2 GPa
Glass Transition Temperature (Tg)0 - 20 °C
Melt Viscosity at 180 °C100 - 1000 Pa·s

This interactive table provides illustrative data based on common polyester characteristics.

Microstructural and Surface Analysis

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a primary technique for investigating the crystalline structure of materials. libretexts.orgwikipedia.orgontosight.ai By analyzing the diffraction pattern of X-rays scattered by a sample, WAXD can determine the arrangement of atoms within a crystal lattice, the degree of crystallinity, and the size and orientation of crystallites. wikipedia.orgnumberanalytics.com

For polymers derived from this compound, WAXD is crucial for understanding how the long, flexible aliphatic chain of the diol influences the packing of polymer chains and the resulting crystalline morphology. The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad amorphous halo. ndhu.edu.tw The positions and intensities of these peaks provide a fingerprint of the crystal structure. libretexts.org

Studies on polyesters based on 1,12-dodecanediol have utilized WAXD to confirm their semi-crystalline nature and to identify similarities in their crystal structure to that of polyethylene. researchgate.net This suggests that the long methylene sequences from the diol dominate the crystal packing. The degree of crystallinity, calculated from the relative areas of the crystalline peaks and the amorphous halo, is a key parameter that affects the mechanical and thermal properties of the polymer.

The following table shows representative WAXD data for a semi-crystalline polyester containing this compound.

Diffraction Angle (2θ)Corresponding d-spacing (Å)Miller Index (hkl)
~21.5°~4.13(110)
~23.9°~3.72(200)

This interactive table is based on typical diffraction patterns for aliphatic polyesters and is for illustrative purposes.

Atomic Force Microscopy (AFM) for Recrystallization and Surface Morphology Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. libretexts.orgwikipedia.org It can be operated in various modes to probe not only the morphology but also the mechanical and chemical properties of a surface. surfacesciencewestern.com

In the context of this compound-based materials, AFM is invaluable for visualizing the surface morphology and studying processes like recrystallization. rsc.org For instance, by imaging the surface of a polymer film at different temperatures, one can observe the nucleation and growth of crystalline structures. AFM can reveal details of the lamellar structure of semi-crystalline polymers, including the thickness and arrangement of the crystalline lamellae.

Tapping mode AFM is particularly well-suited for studying soft materials like polymers, as it minimizes the lateral forces exerted on the sample, thus preventing surface damage. nist.gov Phase imaging in AFM can further distinguish between crystalline and amorphous regions on the polymer surface based on differences in their mechanical properties. surfacesciencewestern.com

X-ray Diffraction (XRD) for Complex Structure Determination

While WAXD focuses on the crystalline structure of the bulk material, X-ray Diffraction (XRD) is a broader technique that can be used to determine the structure of more complex systems, including molecular complexes and self-assembled structures. tdx.catmdpi.com In some applications, this compound may be part of a more intricate molecular assembly, and XRD can elucidate the precise arrangement of the molecules in the solid state.

For example, in studies involving the formation of complexes between a ligand and a metal ion in different solvents, XRD can be used to determine the crystal structure of the resulting complex. mdpi.com This provides definitive information on the coordination geometry and the stoichiometry of the complex. While direct XRD studies on this compound complexes are not extensively reported in the provided search results, the technique's applicability to similar systems highlights its potential in this area of research. unistra.fr

Radiometric and UV-vis Titration Methods for Complexation Mechanism Studies

Understanding the mechanism of complex formation in solution is crucial for applications such as solvent extraction and separation processes. Radiometric and UV-vis titration methods are powerful techniques for investigating complexation equilibria. mdpi.com

UV-vis titration involves monitoring the changes in the ultraviolet-visible absorption spectrum of a solution as a titrant is added. mdpi.com If a ligand or a metal ion has a characteristic absorption band, the formation of a complex will lead to a shift in this band or the appearance of a new one. By analyzing the spectral changes as a function of the titrant concentration, it is possible to determine the stoichiometry and stability constants of the formed complexes. mdpi.com

Radiometric methods are particularly useful when dealing with f-elements like americium (Am) and lanthanides (Ln). mdpi.comdntb.gov.ua These methods involve using a radioactive isotope of the metal ion and measuring its distribution between two immiscible phases (e.g., an aqueous phase and an organic phase containing the complexing agent). This allows for the determination of the extraction efficiency and the stoichiometry of the extracted species.

A study on the separation of Am(III) and Ln(III) using a diamide (B1670390) of 1,10-phenanthroline-2,9-dicarboxylic acid investigated the complexation mechanism in various diluents, some of which could be analogous to systems involving long-chain diols as modifiers. mdpi.comdntb.gov.ua This research demonstrated that the nature of the solvent significantly impacts the stoichiometry of the complexes formed, which was elucidated using a combination of radiometric methods, UV-vis titration, and XRD. mdpi.comdntb.gov.ua

The following table outlines the types of information that can be obtained from these methods.

Analytical MethodInformation Obtained
UV-vis TitrationStoichiometry of complexes, Stability constants
Radiometric MethodsExtraction efficiency, Stoichiometry of extracted species

This interactive table summarizes the primary outputs of these analytical techniques.

Theoretical and Computational Chemistry Studies of 1,10 Dodecanediol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to predict and analyze the behavior of 1,10-dodecanediol at an atomic level. These methods capture the dynamic nature of the molecule, which is crucial for understanding its function in various applications.

The flexibility of the twelve-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements. The process often begins with force-field calculations to generate a set of possible stable conformers. google.com These initial structures can then be further refined using more accurate quantum chemical methods. google.com

The predicted three-dimensional structure of this compound is available in public databases like PubChem, which show a likely extended, or linear, conformation in its ground state. nih.gov However, the molecule's conformation can be significantly influenced by its environment. For instance, studies on the related 1,12-dodecanediol (B52552) have shown that when confined within the cavity of a β-cyclodextrin dimer, the alkyl chain can be forced into a compressed state with gauche conformations. researchgate.net This demonstrates that intermolecular interactions can induce significant deviations from the lowest-energy gas-phase structure.

Molecular dynamics (MD) simulations provide a virtual window into the time-dependent behavior of molecules, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the complex intermolecular interactions and the effects of solvents on this compound.

MD simulations can elucidate how molecules of this compound interact with each other and with other materials. For the similar molecule 1,12-dodecanediol, MD simulations have been used to study its adsorption at a benzene-graphite interface. aip.org These simulations revealed that the diol molecules form a hydrogen-bond stabilized network, linking together in a chain-like fashion. aip.org Such studies are crucial for understanding how these diols can be used to modify surfaces. Computational simulations like MD are frequently used in pharmaceutical formulation to investigate drug-polymer interactions and miscibility. dovepress.com

The way a molecule interacts with a solvent, known as solvation, can dramatically alter its behavior. MD simulations can model these solvation effects explicitly. arxiv.org For example, simulations can be used to study acid ionization in different media by calculating the potential of mean force as a function of ion pair separation and examining the local solvent structure. arxiv.org This provides insight into how the choice of solvent affects chemical processes involving diols.

Conformational Analysis and Molecular Structure Prediction

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a high level of accuracy in describing the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting the electronic properties of molecules like this compound and for exploring the mechanisms of chemical reactions. wikipedia.orgscispace.com DFT calculations can be used to optimize the geometry of the molecule, finding the most stable arrangement of its atoms in the electronic ground state. google.com

DFT is employed to calculate fundamental properties derived from the electronic structure. For instance, the gas-phase heat capacities of α,ω-alkanediols have been calculated using the B3LYP/6-31+g(d,p) method, which provides crucial thermodynamic data. preprints.org Furthermore, DFT can be used to map out the potential energy surface for a chemical reaction, helping to identify transition states and determine activation energies. stackexchange.com While direct simulation of reaction dynamics often requires more advanced methods, DFT provides the foundational energetic information. stackexchange.com Investigations into complex biochemical reactions, such as enzyme-catalyzed deacetylation, have successfully used DFT to elucidate multi-step reaction mechanisms, demonstrating its utility in predicting reaction pathways. nih.gov

Quantum chemical calculations are instrumental in the thermodynamic analysis of molecular systems. arxiv.org They can be used to compute key thermodynamic properties that are essential for designing and understanding chemical processes.

Research on homologous series of α,ω-alkanediols, including 1,10-decanediol (B1670011), has provided valuable experimental and calculated thermodynamic data. These studies have determined properties such as the enthalpy and entropy of phase transitions. researchgate.net For example, inconsistencies in literature values for the enthalpies of vaporisation of diols have been resolved by combining experimental vapor pressure data with quantum chemical calculations. preprints.org This integrated approach leads to more reliable thermodynamic models. preprints.org

Experimental measurements coupled with correlations provide further thermodynamic insights. For the related 1,12-dodecanediol, density and viscosity have been measured over a range of temperatures and pressures, and from these data, derived properties like isobaric expansibility and isothermal compressibility have been calculated using a Tait-type equation. acs.org

Table 1: Thermodynamic Properties of Fusion for 1,10-Decanediol This table presents the melting temperature and the molar enthalpy, entropy, and Gibbs energy of fusion for 1,10-decanediol.

Property Value Unit
Melting Temperature (Tmelting) 345.8 K
Molar Enthalpy of Fusion (ΔfusH°) 43.7 ± 2.1 kJ·mol⁻¹
Molar Entropy of Fusion (ΔfusS°) 126.1 ± 6.5 J·K⁻¹·mol⁻¹
Molar Gibbs Energy of Fusion (ΔfusG°) 6.1 ± 2.9 kJ·mol⁻¹

(Data sourced from a thermodynamic study on homologous series of alkane-α,ω-diols researchgate.net)

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,12-Dodecanediol
Benzene
Ritonavir
Poloxamer
1,10-Decanediol
1-Dodecanol (B7769020)

Environmental and Sustainable Chemistry Research Aspects of 1,10 Dodecanediol

Development of Bio-Based Production Platforms for α,ω-Diols from Renewable Resources

The transition towards a bio-based economy has spurred significant research into producing platform chemicals, such as α,ω-diols, from renewable feedstocks instead of finite fossil fuels. acs.orgieabioenergy.com These diols are valuable monomers for producing high-performance polymers like polyesters and polyurethanes. acs.org The development of bio-based production routes for compounds like 1,10-dodecanediol is driven by the need to improve the sustainability of the chemical industry. acs.org

Diverse renewable sources, including vegetable oils, lignocellulose, and polysaccharides, serve as the foundation for synthesizing bio-based diols. acs.org Fatty acids, derived from plant oils, are a primary feedstock for producing long-chain aliphatic diols. rsc.org Another promising avenue involves the catalytic upgrading of biomass-derived platform molecules like furfural (B47365). For instance, a green and efficient method has been developed to convert furfural into 1,10-decanediol (B1670011) diacetate, a direct precursor to 1,10-decanediol. rsc.org This process involves a tandem benzoin (B196080) condensation and hydrodeoxygenation reaction, achieving a high yield of the target acetate. rsc.org

Biotechnological approaches, particularly whole-cell biotransformation, represent a key platform for α,ω-diol production. researchgate.net Engineered microorganisms, such as Escherichia coli, can be equipped with specific enzymatic pathways to convert alkanes or fatty acids into corresponding diols. researchgate.net Researchers have successfully engineered E. coli strains to produce C12 and C14 α,ω-alkanediols. researchgate.net For example, by expressing an alkane-inducible monooxygenase system and an alkane membrane facilitator, researchers achieved significant production of 1,12-dodecanediol (B52552) from a dodecane-1-dodecanol substrate mixture. researchgate.net While this study focused on 1,12-dodecanediol, the underlying principles and engineered microbial systems are directly applicable to the production of other long-chain diols like this compound.

Table 1: Bio-Based Production Strategies for Long-Chain Diols and Precursors
FeedstockProduction MethodKey Intermediates/EnzymesTarget Product ExampleReference
Dodecane (B42187)/1-dodecanol (B7769020)Whole-cell biotransformation (E. coli)Alkane monooxygenase, Alkane facilitator (AlkL)1,12-dodecanediol researchgate.net
Furfural (from lignocellulose)Tandem catalysisImmobilized NHC catalyst, Sc(OTf)3, and Pd/C1,10-decanediol diacetate rsc.org
Fatty acids (from vegetable oils)Chemical synthesisN/A (Used to create diisocyanates for polymerization with bio-diols)Aliphatic diisocyanates (for reaction with diols like 1,10-decanediol) rsc.org

Process Intensification and Green Chemistry Principles in Diol Synthesis

The synthesis of this compound and other diols is increasingly being scrutinized through the lens of green chemistry and process intensification to minimize environmental impact. acs.orgwiley.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes, which is a cornerstone of green process engineering. acs.orgnumberanalytics.com This involves innovative reactor designs and integrating multiple operational steps, such as reaction and separation, into a single unit. wiley.comnumberanalytics.com

Key principles of green chemistry are directly applicable to diol synthesis:

Prevention: Designing processes that minimize waste generation from the outset is preferable to treating waste after it has been created. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: As discussed in the previous section, sourcing starting materials from biomass rather than petroleum is a fundamental green principle. acs.org

Reduce Derivatives: Avoiding unnecessary derivatization steps (like using blocking groups) can reduce reagent use and waste. acs.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. The synthesis of 1,10-decanediol precursors from furfural, for example, utilizes an immobilized catalyst that can be recovered and reused, enhancing the process's green credentials. rsc.org

Applying these principles can be quantified using green metrics, which assess the "greenness" of a chemical process. epfl.chrsc.org

Table 2: Key Green Chemistry Metrics for Process Evaluation
MetricDefinitionIdeal ValueRelevance to this compound SynthesisReference
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Measures the efficiency of a reaction in converting reactant atoms to the desired diol product. epfl.ch
E-Factor (Environmental Factor)Total mass of waste / Mass of product0Highlights the amount of waste generated per kilogram of this compound produced, encouraging waste reduction. researchgate.net
Process Mass Intensity (PMI)Total mass input (raw materials, solvents, etc.) / Mass of product1Provides a holistic view of process efficiency, accounting for all materials used, including solvents and process aids. epfl.ch

Life Cycle Assessment and Sustainability Metrics for this compound Production and Applications

Life Cycle Assessment (LCA) is a standardized methodology used to quantify the potential environmental impacts of a product throughout its life cycle, from raw material extraction ("cradle") to the factory exit ("gate") or through its use and disposal ("grave"). venturewell.orgamericanchemistry.commdpi.com For this compound, a cradle-to-gate LCA would evaluate the environmental burdens associated with its production, comparing different manufacturing routes (e.g., petrochemical vs. bio-based). americanchemistry.com

An LCA study involves several phases: defining the goal and scope, compiling a life cycle inventory (LCI) of all inputs (energy, water, raw materials) and outputs (emissions, waste), and conducting a life cycle impact assessment (LCIA). americanchemistry.commdpi.com The LCIA translates the inventory data into potential environmental impacts. americanchemistry.com

While specific LCA data for this compound is not widely published, assessments of similar bio-based chemicals and polymers provide a framework for understanding the potential trade-offs. venturewell.org For example, bio-based production routes often show benefits in reduced global warming potential and fossil fuel consumption. venturewell.org However, they can sometimes lead to higher impacts in other categories, such as eutrophication and land use, due to agricultural feedstock production. venturewell.org

Table 3: Common Impact Categories in Life Cycle Assessment for Chemical Production
Impact CategoryDescriptionPotential Relevance to this compound ProductionReference
Global Warming Potential (GWP)Measures the contribution to climate change, typically in kg CO2 equivalents.Bio-based routes may have a lower GWP due to carbon uptake by biomass. Energy consumption during processing is a key factor. venturewell.org
Acidification PotentialContribution to acid rain from emissions like SO2 and NOx.Related to energy sources (e.g., burning fossil fuels for process heat) and specific chemical reactions. venturewell.org
Eutrophication PotentialEnrichment of water bodies with nutrients, leading to algal blooms.Primarily a concern for bio-based routes using agricultural feedstocks due to fertilizer runoff. venturewell.org
Fossil Resource DepletionConsumption of non-renewable fossil fuels.A key differentiator between petrochemical and bio-based production pathways. venturewell.org
Water ConsumptionTotal water used in the process, including for agriculture in bio-based routes.Significant in both agricultural production of feedstocks and industrial processing. americanchemistry.com

Hybrid sustainability metrics are also being developed to provide a more comprehensive picture by combining traditional LCA impacts with other indicators like resource efficiency and circularity. These metrics can quantify aspects like waste generation and energy intensity, providing critical information for transitioning to a more sustainable and circular economy.

Biodegradation Pathways and Environmental Fate Studies of this compound and its Derivatives (e.g., polyesters)

The environmental fate of this compound and its polymeric derivatives is crucial to their sustainability profile. As a building block for polyesters, the structure of this compound significantly influences the properties and biodegradability of the final material. researchgate.netacs.org Polyesters are designed to be degradable, turning the linear plastic economy into a circular one through organic recycling (biodegradation). nih.gov

The primary mechanism for polyester (B1180765) degradation in the environment is the hydrolysis of ester bonds, which can be abiotic or biotic (enzyme-mediated). nih.gov The rate of degradation is influenced by several factors:

Chemical Structure: The length of the diol chain affects the polymer's properties. Longer, more flexible aliphatic chains, such as the C10 backbone in this compound, can increase the hydrophobicity and crystallinity of the polymer, which may influence the rate of water penetration and enzymatic attack. acs.orgnih.gov

Crystallinity: Amorphous regions of a polymer are generally more susceptible to degradation than highly crystalline regions. nih.gov

Environmental Conditions: Factors such as temperature, moisture, pH, and the presence of specific microorganisms and enzymes heavily impact the degradation rate. nih.govnih.gov

Studies on aliphatic polyesters show that degradation proceeds via cleavage of the ester linkages, breaking the polymer down into smaller oligomers and, eventually, to the constituent diols and diacids, which can then be metabolized by microorganisms. nih.govnih.gov Research on various aliphatic polyesters has demonstrated significant differences in degradation rates depending on the specific polymer and the environment (e.g., soil, compost, marine). nih.gov For instance, polyesters based on long-chain diols like 1,12-dodecanediol have been synthesized and their thermal degradation behavior characterized, showing decomposition temperatures typical of aliphatic polyesters. acs.org Some novel crosslinked polyesters have been designed to degrade significantly upon exposure to naturally occurring water, losing a majority of their mass within months. google.com The degradation of xenobiotic compounds, including those with structures analogous to diol derivatives, often involves complex catabolic pathways in bacteria. hep.com.cn

Q & A

Q. What are the recommended safety protocols for handling 1,10-Dodecanediol in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats. Ensure adequate ventilation and access to emergency eyewash stations and safety showers. For spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol. Avoid discharge into water systems . Engineering controls, such as fume hoods, are critical to minimize inhalation risks .

Q. How can researchers verify the purity of this compound prior to experimental use?

  • Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential. Compare experimental spectra with reference data (e.g., CAS No. 5675-51-4) and validate against certified standards. Document batch-specific impurities using mass spectrometry (MS) if available .

Q. What solvent systems are suitable for dissolving this compound in synthetic applications?

  • Methodological Answer : Test solubility in polar (e.g., ethanol, acetone) and non-polar solvents (e.g., hexane) under controlled temperatures. Use sonication or gentle heating to enhance dissolution. Document solvent interactions via dynamic light scattering (DLS) or turbidity measurements to avoid experimental artifacts .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for oxidation or hydrolysis by periodic Fourier-transform infrared (FTIR) analysis. Avoid exposure to moisture and light, which may alter diol functionality .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on the catalytic activity of this compound in esterification reactions?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed molar ratios, temperature, and catalyst loading). Use control reactions with alternative diols (e.g., 1,12-dodecanediol) to isolate variables. Apply kinetic modeling (e.g., Arrhenius plots) to compare activation energies and identify mechanistic outliers .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?

  • Methodological Answer : Conduct biodegradation studies using OECD 301 protocols. Measure half-life in soil/water matrices and bioaccumulation potential in model organisms (e.g., Daphnia magna). Cross-reference with quantitative structure-activity relationship (QSAR) models to predict toxicity .

Q. What methodologies are effective for studying the thermal stability of this compound in polymer synthesis?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and phase transitions. Correlate with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect volatile byproducts. Validate with parallel experiments using inert atmospheres .

Q. How can researchers resolve discrepancies in the reported solubility of this compound in polar solvents?

  • Methodological Answer : Systematically vary solvent polarity indexes, temperature, and agitation methods. Use UV-Vis spectroscopy or gas chromatography (GC) to quantify saturation points. Publish raw datasets and statistical confidence intervals to enable cross-lab validation .

Q. What strategies optimize the use of this compound as a crosslinker in hydrogel formulations?

  • Methodological Answer : Conduct fractional factorial designs to test variables like pH, diol concentration, and curing time. Characterize hydrogel networks via swelling ratios, rheology, and scanning electron microscopy (SEM). Compare with alternative crosslinkers (e.g., polyethylene glycol) to benchmark performance .

Q. How can computational modeling enhance the understanding of this compound’s interaction with lipid bilayers?

  • Methodological Answer :
    Perform molecular dynamics (MD) simulations using force fields parameterized for diols (e.g., CHARMM36). Validate with experimental data from fluorescence anisotropy or neutron scattering. Publish simulation protocols and trajectory files for reproducibility .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Use triangulation by combining experimental, computational, and theoretical approaches .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Reproducibility : Document raw data, instrument calibration logs, and environmental conditions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.